molecular formula C11H19ClN2O2 B8076450 Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Cat. No.: B8076450
M. Wt: 246.73 g/mol
InChI Key: DJUPWOQSZRKVGL-UHFFFAOYSA-N
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Description

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a spirocyclic compound characterized by a seven-membered ring system containing two nitrogen atoms (2,7-diazaspiro[3.5]nonane core) and an allyl carboxylate ester group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications. This compound is part of a growing class of spirocyclic scaffolds used in drug discovery to improve three-dimensionality, modulate drug metabolism and pharmacokinetic (DMPK) properties, and evade intellectual property conflicts .

Properties

IUPAC Name

prop-2-enyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-5-3-11(4-6-13)8-12-9-11;/h2,12H,1,3-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPWOQSZRKVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield and Efficiency

  • The epoxidation route offers the highest total yield (70.7%) but requires hazardous reagents like mCPBA.

  • RCM provides structural versatility but suffers from catalyst costs (Grubbs II: ~$500/g).

  • Photocatalytic methods balance scalability and mild conditions but necessitate specialized equipment.

Scalability and Cost

MethodScalabilityCost Drivers
EpoxidationMulti-kilogramNaH, mCPBA
RCMLab-scaleGrubbs catalyst
PhotocatalyticPilot-scaleDBDMH, UV reactors

Practical Considerations for Industrial Adoption

For large-scale synthesis, the epoxidation method remains preferable due to its reliance on inexpensive reagents (e.g., THF, NaH) and established protocols. However, photocatalytic approaches are emerging as sustainable alternatives, minimizing waste and energy consumption.

Storage and Handling:

  • Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl is hygroscopic; store sealed at RT with desiccants.

  • Stock solutions in DMSO (10 mM) remain stable for 1 month at -20°C .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to act as a building block for other spirocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations into its effects on cancer cell lines have shown promise, warranting further exploration into its mechanisms of action and efficacy in cancer therapy.

Pharmaceutical Development

The compound is being studied for its potential therapeutic applications:

  • Drug Development : Ongoing research focuses on its ability to interact with specific molecular targets, potentially leading to the development of new drugs for treating various diseases.

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique chemical properties that allow for tailored modifications.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .

Mechanism of Action

The mechanism of action of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₂H₂₃ClN₂O₂ (for tert-butyl analog; Allyl ester derivatives vary)
  • Molecular Weight : ~262.78 g/mol (tert-butyl analog)
  • Synthesis: Typically synthesized via Buchwald–Hartwig amination and alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate intermediates, followed by deprotection and functionalization .
  • Safety Profile : Classified with hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

The spirocyclic 2,7-diazaspiro[3.5]nonane scaffold is compared to structurally related compounds, focusing on pharmacological activity, selectivity, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Target Binding Affinity (Ki) Selectivity
Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl 2,7-Diazaspiro[3.5]nonane Allyl carboxylate ester Sigma-1 Receptor (S1R) Not reported Moderate S1R/S2R selectivity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 2,7-Diazaspiro[3.5]nonane tert-Butyl ester Sigma Receptors (S1R/S2R) S1R: 2.1 nM (4b) High S1R affinity
Diazabicyclo[4.3.0]nonane derivatives Bicyclo[4.3.0]nonane Variable hydrophobic groups Sigma Receptors (S1R/S2R) S1R: 12–85 nM Lower affinity vs. spirocycles
1,6-Dioxa-2,8-diazaspiro[4.4]nonane 1,6-Dioxaspiro[4.4]nonane p-Anisyl, phenyl groups Not pharmacologically tested N/A Structural analog only
Key Findings

Pharmacological Activity: The 2,7-diazaspiro[3.5]nonane core demonstrates superior sigma receptor (S1R) binding compared to bicyclic analogs. For example, compound 4b (tert-butyl derivative) exhibits a Ki of 2.1 nM for S1R, whereas diazabicyclo[4.3.0]nonane derivatives show weaker binding (Ki = 12–85 nM) . Functional group modifications significantly alter activity: Allyl esters may enhance metabolic stability compared to tert-butyl esters, though specific data for the allyl variant remain unreported.

Selectivity: Spirocyclic derivatives exhibit better S1R/S2R selectivity than non-spirocyclic analogs.

Structural Advantages :

  • The spirocyclic architecture increases molecular three-dimensionality, a critical factor in avoiding flat, lipophilic structures associated with promiscuous binding .
  • Substituent flexibility (e.g., allyl vs. tert-butyl esters) allows tuning of pharmacokinetic properties without altering the core scaffold .

Safety and Toxicity: Both tert-butyl and allyl derivatives share similar hazard profiles (oral toxicity, skin irritation), common to many spirocyclic amines . Diazabicyclo[4.3.0]nonane analogs may exhibit higher metabolic instability due to increased ring strain .

Biological Activity

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is an organic compound with significant potential in biological research, particularly due to its unique spirocyclic structure. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}ClN2_2O2_2
  • Molecular Weight : 234.74 g/mol
  • Structure : The compound features a spirocyclic structure that enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has garnered attention for its anticancer properties, particularly in targeting KRAS mutations associated with non-small cell lung cancer (NSCLC). A study identified derivatives of this compound as potent covalent inhibitors of KRAS G12C, a common mutation in NSCLC. These derivatives showed promising results in inhibiting tumor growth in xenograft mouse models, indicating a viable path for further therapeutic development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The spirocyclic structure allows for binding to active sites on enzymes, leading to inhibition of their activity.
  • Cellular Signaling Modulation : By altering signaling pathways within cells, this compound can induce apoptosis or inhibit proliferation in cancer cells.

Case Studies

  • KRAS G12C Inhibition :
    • A series of derivatives based on Allyl 2,7-diazaspiro[3.5]nonane were synthesized and evaluated for their ability to inhibit KRAS G12C.
    • Compound 7b showed high metabolic stability and significant antitumor activity in vivo, demonstrating the potential for clinical application .
  • Antimicrobial Testing :
    • In vitro assays were conducted against a panel of bacterial strains to assess the antimicrobial efficacy of this compound.
    • Results indicated effective inhibition at low concentrations, supporting further exploration as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicAntimicrobial, Anticancer
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HClSpirocyclicLimited studies; potential similarity
2,7-Diazaspiro[3.5]nonane-7-carboxylic acidNon-specifiedLess explored; different functional groups

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Optimization of Derivatives : Continued structural optimization may enhance potency and selectivity against cancer targets.
  • Broader Antimicrobial Spectrum : Further studies are needed to evaluate the full antimicrobial spectrum and mechanisms involved.

Q & A

Q. What are the key identification parameters for Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl, and how are they experimentally verified?

  • Methodological Answer : Identification requires cross-referencing CAS Number (e.g., 392331-78-1 for related analogs) and molecular formula (e.g., C₇H₇N₃O for structural analogs) . Experimental verification involves:
  • Spectroscopic Analysis : NMR (¹H/¹³C) to confirm spirocyclic structure and substitution patterns.
  • Mass Spectrometry (MS) : To validate molecular weight (e.g., 149.15 g/mol for analogs) and fragmentation patterns .
  • HPLC/GC : For purity assessment, especially when synthesizing derivatives .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications (e.g., H302, H315, H319, H335 for analogs):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling .
  • First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .
  • Waste Management : Neutralize acidic residues before disposal, following institutional guidelines .

Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer :
  • Spirocyclic Synthesis : Utilize tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) followed by deprotection and allylation .
  • Optimization : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states .
  • Kinetic Modeling : Combine computational activation energies with experimental rate constants to validate mechanisms .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in allylation steps .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in its reactivity studies?

  • Methodological Answer :
  • Sensitivity Analysis : Identify variables (e.g., solvent effects, steric hindrance) that disproportionately impact results .
  • Cross-Validation : Compare data from multiple techniques (e.g., NMR kinetics vs. computational simulations) .
  • Error Margins : Quantify uncertainties in DFT calculations (e.g., ±3 kcal/mol) and experimental measurements to assess significance .

Q. What advanced analytical techniques are critical for characterizing its spirocyclic structure and confirming purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve spirocyclic conformation and hydrogen bonding networks.
  • High-Resolution MS (HRMS) : Detect isotopic patterns to confirm molecular formula .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies .

Q. How can factorial design be applied to optimize reaction conditions for its synthesis on a pilot scale?

  • Methodological Answer :
  • Factors : Temperature (60–100°C), catalyst concentration (5–15 mol%), and reaction time (12–24 hrs).
  • Response Variables : Yield, purity, and energy efficiency .
  • Example Table :
FactorLow LevelHigh LevelOptimal Value
Temperature60°C100°C80°C
Catalyst5 mol%15 mol%10 mol%
Time12 hrs24 hrs18 hrs

Q. What methodologies address discrepancies in toxicity data across different experimental models for this compound?

  • Methodological Answer :
  • Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity), then proceed to in vivo models (e.g., rodent acute toxicity) .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent carriers, dosing regimens) .
  • Mechanistic Toxicology : Use transcriptomics/proteomics to compare molecular pathways affected in different models .

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